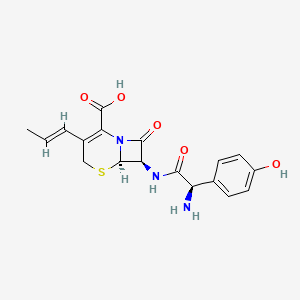

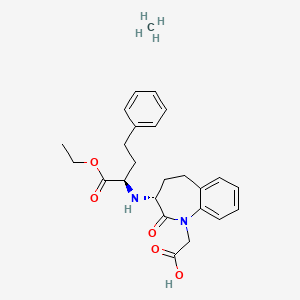

(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, functional group transformations, and stereoselective processes. For instance, the Mannich condensation with dimethyl(methylene)ammonium trifluoroacetate to form 1-(dimethylamino)-4-methyl-3-pentanone is a related process, showcasing the complexity of synthesizing such molecules (Gaudry, Jasor, & Khac, 2003).

Molecular Structure Analysis

The molecular structure of complex molecules is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the structure and vibrational assignment of the enol form of 1,1,1-trifluoro-2,4-pentanedione, a related beta-diketone, have been studied, indicating the importance of understanding molecular geometry, bond lengths, and angles in designing and synthesizing new compounds (Zahedi-Tabrizi et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate are likely to include nucleophilic substitutions, ring openings, and the formation of complexes with metals. The reaction between 2-amino-2-deoxy-D-glucose and 2,4-pentanedione leading to various products demonstrates the type of chemical behavior these compounds can exhibit (González, Sánchez, & Rey, 1965).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application. The detailed physical properties analysis can help in understanding the compound's stability, reactivity, and suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and compatibility with different solvents, are vital for comprehensively understanding a compound. For example, the regioselective oxyfunctionalization of unactivated tertiary and secondary carbon-hydrogen bonds of alkylamines by methyl(trifluoromethyl)dioxirane in acid medium highlights the chemical properties and potential transformations of related compounds (Asensio et al., 1993).

Scientific Research Applications

Liquid Crystal Dimers and Twist-Bend Nematic Phase

Research by Henderson and Imrie (2011) on methylene-linked liquid crystal dimers, including compounds structurally similar to the query compound, explores the transitional properties and the formation of a twist-bend nematic phase. This study highlights the significance of such compounds in understanding liquid crystal phases and the potential for developing new liquid crystalline materials with advanced optical properties Henderson & Imrie, 2011.

Chromatography and Bile Acids Analysis

Kuksis (1965) reviewed methods for the gas-liquid chromatographic separation and identification of bile acid trifluoroacetates. This research is crucial for analytical chemistry, especially in the biomedical field for the analysis of complex biological samples Kuksis, 1965.

Surface Tension of Binary Liquid Mixtures

McLure et al. (1998) focused on the surface tension of binary mixtures containing perfluorocarbons, demonstrating the critical role of such studies in understanding mixture properties and applications in material science and chemical engineering McLure, Whitfield, & Bowers, 1998.

Sustainable Solvent Alternatives

Rapinel et al. (2020) reviewed 2-methyloxolane as a bio-based solvent, highlighting its efficiency in extracting natural products and its environmental and economic benefits. This research points towards sustainable alternatives to petroleum-based solvents in industrial and food applications Rapinel et al., 2020.

Ethane and Pentane Measurement in Expired Air

Knutson, Handelman, and Viteri (2000) developed methods for measuring ethane and pentane in expired air, providing a non-invasive approach for assessing in vivo lipid peroxidation. This research has implications for clinical diagnostics and research settings Knutson, Handelman, & Viteri, 2000.

NMDA Receptors and Synapse Trafficking

Horak et al. (2014) reviewed the trafficking of NMDA receptors from the endoplasmic reticulum to synapses, highlighting the importance of this process in synaptic physiology and potential links to psychiatric and neurological diseases. This research underscores the role of such compounds in understanding brain function and disorders Horak et al., 2014.

Safety And Hazards

Without specific information, it’s hard to say what the safety hazards of this compound would be. However, many oxirane-containing compounds are irritants or toxic, so appropriate safety precautions should be taken when handling this compound.

Future Directions

Future studies could explore the reactivity of this compound and its potential uses. For example, it could be interesting to investigate whether the compound has any biological activity.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies on the compound would be needed. If you have any more questions or need further clarification, feel free to ask!

properties

IUPAC Name |

(2S)-2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGGQBZQMQMPBI-KUSKTZOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[4,5-b]pyridine, 3-methyl-, 2,4-dioxide (9CI)](/img/no-structure.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)